6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylthio)gliotoxin involves the methylation of gliotoxin. The reaction typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of bis(methylthio)gliotoxin is generally achieved through fermentation processes involving the cultivation of the aforementioned fungi. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(methylthio)gliotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like dithiothreitol (DTT) for reduction . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(methylthio)gliotoxin has a wide range of scientific research applications:
Chemistry: It is used in compound screening libraries and metabolomics studies.
Biology: The compound is studied for its antibacterial and immunosuppressive properties.
Medicine: Research is ongoing to explore its potential as an apoptosis-inducing agent in cancer therapy.
Industry: It is used in drug discovery research and as a biochemical tool in various laboratory applications.
Mechanism of Action
Bis(methylthio)gliotoxin exerts its effects through several mechanisms:
Inhibition of Platelet Aggregation: It inhibits platelet-activating factor (PAF)-induced platelet aggregation.
Apoptosis Induction: The compound induces apoptosis by activating caspase-3.
Immunosuppression: It suppresses immune responses by inhibiting the activation of immune cells.
Comparison with Similar Compounds
Similar Compounds
Gliotoxin: A related compound with similar biological activities but lacks the methylthio groups.
Dimethylfraxetin: Another bioactive compound with different structural features.
Farnesiferol C: A natural product with distinct biological activities.
Uniqueness
Bis(methylthio)gliotoxin is unique due to its dual methylthio groups, which enhance its biological activity and stability compared to its analogs . This structural feature makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAGMZLGLXSBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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